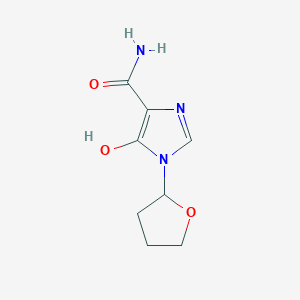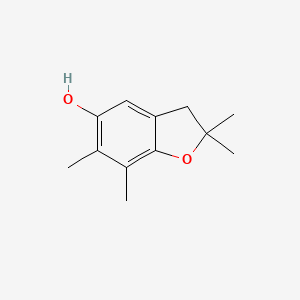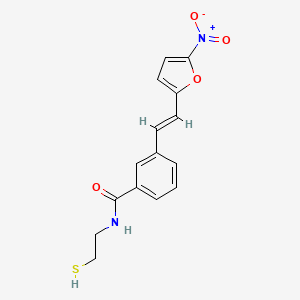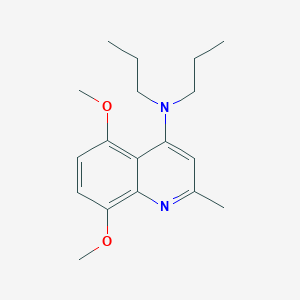![molecular formula C14H9F3N2O B12884707 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a phenyl group and a trifluoromethoxy group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenyl and trifluoromethoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a 2-aminopyridine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions
5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and trifluoromethoxy groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the phenyl or trifluoromethoxy groups .
科学的研究の応用
5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism by which 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives with different substituents, such as:
- 5-Phenyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Phenyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Phenyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The presence of the trifluoromethoxy group in 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and lipophilicity, which can enhance the compound’s performance in various applications .
特性
分子式 |
C14H9F3N2O |
|---|---|
分子量 |
278.23 g/mol |
IUPAC名 |
5-phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-10-6-7-18-13(10)19-8-11(12)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChIキー |
LKAZFSPWARXBLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2OC(F)(F)F)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)

![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)



![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)




